molecular formula C7H13NO4 B043966 Methyl 3-(methoxycarbonylamino)butanoate CAS No. 116173-72-9

Methyl 3-(methoxycarbonylamino)butanoate

Cat. No. B043966
M. Wt: 175.18 g/mol
InChI Key: SQEMIAJIDMEGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(methoxycarbonylamino)butanoate, also known as MMB, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a derivative of butanoic acid and is commonly used in the synthesis of other compounds.

Scientific Research Applications

Methyl 3-(methoxycarbonylamino)butanoate has been studied for its potential applications in various fields of science. It has been found to have antimicrobial properties and has been used in the synthesis of antibiotics. Methyl 3-(methoxycarbonylamino)butanoate has also been studied for its potential use as a reaction intermediate in organic synthesis. Additionally, Methyl 3-(methoxycarbonylamino)butanoate has been used as a starting material for the synthesis of other compounds, such as amino acids and peptides.

Mechanism Of Action

The exact mechanism of action of Methyl 3-(methoxycarbonylamino)butanoate is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. This mechanism of action has been studied extensively and has been found to be effective against a wide range of microorganisms.

Biochemical And Physiological Effects

Methyl 3-(methoxycarbonylamino)butanoate has been found to have no significant toxicological effects on humans or animals. It is rapidly metabolized in the body and is excreted in the urine. Methyl 3-(methoxycarbonylamino)butanoate has been found to have no significant effects on blood pressure, heart rate, or respiratory rate. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-(methoxycarbonylamino)butanoate.

Advantages And Limitations For Lab Experiments

Methyl 3-(methoxycarbonylamino)butanoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time without degradation. However, Methyl 3-(methoxycarbonylamino)butanoate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Methyl 3-(methoxycarbonylamino)butanoate can be difficult to purify, which can lead to impurities in the final product.

Future Directions

There are several future directions for the study of Methyl 3-(methoxycarbonylamino)butanoate. One potential area of research is the development of new antimicrobial agents based on the structure of Methyl 3-(methoxycarbonylamino)butanoate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(methoxycarbonylamino)butanoate and its biochemical and physiological effects. Finally, there is potential for the development of new synthetic methods for the production of Methyl 3-(methoxycarbonylamino)butanoate and its derivatives.
Conclusion:
In conclusion, Methyl 3-(methoxycarbonylamino)butanoate is a chemical compound that has been widely studied for its potential applications in various fields of science. It is synthesized through the reaction of butanoic acid with methanol and ethyl chloroformate, followed by reaction with ammonia. Methyl 3-(methoxycarbonylamino)butanoate has been found to have antimicrobial properties and has been used in the synthesis of antibiotics. Its mechanism of action is believed to involve the disruption of cell membranes in microorganisms. Methyl 3-(methoxycarbonylamino)butanoate has no significant toxicological effects on humans or animals and has several advantages for use in lab experiments. Further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-(methoxycarbonylamino)butanoate and its potential applications in various fields of science.

Synthesis Methods

The synthesis of Methyl 3-(methoxycarbonylamino)butanoate involves the reaction of butanoic acid with methanol and ethyl chloroformate. The resulting compound is then reacted with ammonia to yield Methyl 3-(methoxycarbonylamino)butanoate. This synthesis method has been extensively studied and optimized to yield high purity and yield of Methyl 3-(methoxycarbonylamino)butanoate.

properties

CAS RN

116173-72-9

Product Name

Methyl 3-(methoxycarbonylamino)butanoate

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

methyl 3-(methoxycarbonylamino)butanoate

InChI

InChI=1S/C7H13NO4/c1-5(4-6(9)11-2)8-7(10)12-3/h5H,4H2,1-3H3,(H,8,10)

InChI Key

SQEMIAJIDMEGQR-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)NC(=O)OC

Canonical SMILES

CC(CC(=O)OC)NC(=O)OC

synonyms

Butanoic acid, 3-[(methoxycarbonyl)amino]-, methyl ester

Origin of Product

United States

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